![molecular formula C13H14N4O2S B7735506 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B7735506.png)
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide
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Overview
Description
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide typically involves the reaction of 6-amino-4-oxo-1H-pyrimidine-2-thiol with N-phenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the desired product . The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can exert its anticancer and antimicrobial effects. Additionally, the compound may interact with other cellular pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known DHFR inhibitor used in cancer therapy.
Pemetrexed: Another DHFR inhibitor with applications in cancer treatment.
Trimethoprim: An antibacterial agent that inhibits DHFR.
Uniqueness
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide is unique due to its specific structural features, such as the presence of a sulfanyl group attached to the pyrimidine ring. This structural modification can enhance its binding affinity to molecular targets and improve its biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8(12(19)15-9-5-3-2-4-6-9)20-13-16-10(14)7-11(18)17-13/h2-8H,1H3,(H,15,19)(H3,14,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFOPJOWXKBXKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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